
2-(2-Naphthyl)-2-bora-2,3-dihydro-1H-perimidine
Overview
Description
2-(2-Naphthyl)-2-bora-2,3-dihydro-1H-perimidine is a compound that belongs to the class of boron-containing heterocycles. These compounds are known for their unique structural and electronic properties, which make them valuable in various fields of chemistry and materials science. The presence of the naphthyl group and the boron atom in the structure imparts specific reactivity and stability to the compound.
Preparation Methods
The synthesis of 2-(2-Naphthyl)-2-bora-2,3-dihydro-1H-perimidine typically involves the reaction of 2-naphthol with boron-containing reagents under specific conditions. One common method includes the use of boron trifluoride etherate as a boron source. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
2-(2-Naphthyl)-2-bora-2,3-dihydro-1H-perimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced boron-containing species.
Substitution: The naphthyl group in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., Lewis acids), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Naphthyl)-2-bora-2,3-dihydro-1H-perimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex boron-containing molecules. It is also employed in the study of boron chemistry and the development of new synthetic methodologies.
Biology: In biological research, boron-containing compounds are investigated for their potential as enzyme inhibitors, imaging agents, and therapeutic agents. The unique properties of this compound make it a candidate for such studies.
Medicine: The compound’s potential medicinal applications include its use in boron neutron capture therapy (BNCT) for cancer treatment. BNCT relies on the selective accumulation of boron-containing compounds in cancer cells, followed by irradiation with neutrons to induce cell death.
Industry: In the industrial sector, boron-containing compounds are used in the production of advanced materials, such as polymers and ceramics
Mechanism of Action
The mechanism of action of 2-(2-Naphthyl)-2-bora-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes, alter cellular signaling pathways, and affect gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2-Naphthyl)-2-bora-2,3-dihydro-1H-perimidine can be compared with other boron-containing heterocycles, such as:
2-(2-Naphthyl)-2-bora-1,3-dihydro-1H-perimidine: This compound has a similar structure but differs in the position of the boron atom, which can affect its reactivity and stability.
2-(2-Naphthyl)-2-bora-2,3-dihydro-1H-indole: Another boron-containing heterocycle with a different core structure, leading to variations in its chemical and biological properties.
2-(2-Naphthyl)-2-bora-2,3-dihydro-1H-quinoline: This compound features a quinoline core, which imparts distinct electronic and steric properties compared to the perimidine derivative.
The uniqueness of this compound lies in its specific combination of the naphthyl group and the boron atom, which provides a unique set of properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
3-naphthalen-2-yl-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BN2/c1-2-6-16-13-17(12-11-14(16)5-1)21-22-18-9-3-7-15-8-4-10-19(23-21)20(15)18/h1-13,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBWKSOTCUEXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate;dihydrochloride](/img/structure/B1436117.png)
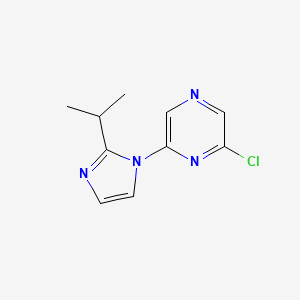
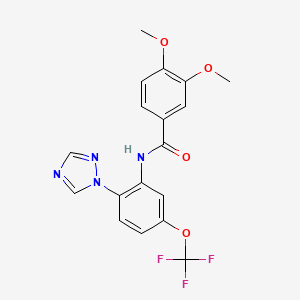
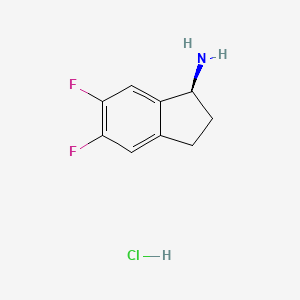

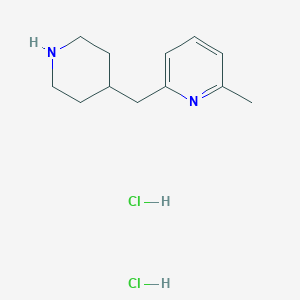
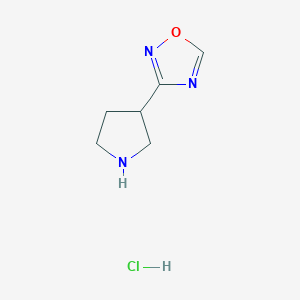
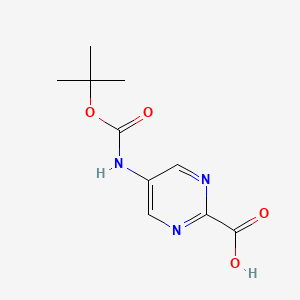
![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)
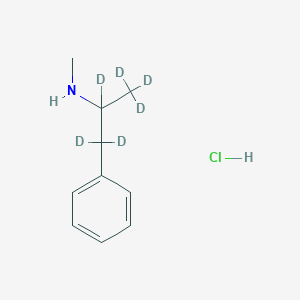
![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
![2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid](/img/structure/B1436140.png)
